![molecular formula C₂₁H₂₈N₂O₃ B1147035 (N-tert-Butoxycarbonyl-N-[(1'R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine CAS No. 223673-36-7](/img/no-structure.png)
(N-tert-Butoxycarbonyl-N-[(1'R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (N-tert-Butoxycarbonyl-N-[(1'R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine is a complex organic molecule. It contains an N-tert-butoxycarbonyl (N-Boc) group, which is a common protecting group used in organic synthesis . The N-Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Synthesis Analysis
The N-Boc group can be installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The N-Boc group, phenyl group, and amino group contribute to the complexity of the structure. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The N-Boc group in the compound can undergo various reactions. For instance, it can be deprotected using oxalyl chloride in methanol . This reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. The compound has a molecular weight of 356.459 and a density of 1.2±0.1 g/cm3 . It has a boiling point of 534.1±50.0 °C at 760 mmHg .科学的研究の応用
Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group
The compound can be used in the deprotection of the N-tert-butyloxycarbonyl (N-Boc) group . This process involves the removal of the N-Boc group from a structurally diverse set of compounds, including aliphatic, aromatic, and heterocyclic substrates . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .
Medicinal Applications
The compound has potential medicinal applications. For instance, it was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
Use in Synthetic Organic Transformations
The compound plays a crucial role in synthetic organic transformations . It is used as a masking agent in these transformations to selectively form bonds of interest while minimizing competing reactions with reactive functional groups .
Protection of Amino Groups
The compound is used for the protection of amino groups . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .
Use in the Synthesis of Natural Products and Pharmaceuticals
The compound is used in the synthesis of natural products and pharmaceuticals . Functionalized heteroarenes with protected N-functionality are ubiquitous in alkaloid natural products and pharmaceuticals .
Use in the Synthesis of Materials
The compound is also used in the synthesis of materials . Functionalized heteroarenes with protected N-functionality are common in materials and related compounds .
将来の方向性
作用機序
Target of Action
The primary target of the compound is currently unknown. The compound is a derivative of the N-tert-butyloxycarbonyl (N-Boc) group, which is commonly used in organic synthesis for the protection of amino groups . .
Mode of Action
The n-boc group is known to be selectively removed from compounds using various deprotection strategies . This could potentially alter the compound’s interaction with its targets, leading to changes in its biological activity.
Biochemical Pathways
The N-Boc group is a key functionality present in several compounds, including natural products, amino acids, and peptides . Therefore, it’s possible that this compound could interact with a variety of biochemical pathways, depending on its specific targets.
Pharmacokinetics
The N-Boc group is known to be stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , which could potentially influence the compound’s bioavailability.
Action Environment
Environmental factors could potentially influence the compound’s action, efficacy, and stability. For example, the N-Boc group is known to be stable under certain conditions , which could potentially influence the compound’s stability in different environments.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(N-tert-Butoxycarbonyl-N-[(1'R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine' involves the protection of the amine group, followed by the addition of the phenyl and hydroxyethyl groups. The final step involves the removal of the protecting group to obtain the desired compound.", "Starting Materials": [ "4-aminophenylethylamine", "tert-butyl chloroformate", "triethylamine", "phenylacetic acid", "1,2-diaminoethane", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "water" ], "Reaction": [ "Protection of the amine group with tert-butyl chloroformate and triethylamine to obtain N-tert-butoxycarbonyl-4-aminophenylethylamine", "Addition of phenylacetic acid and 1,2-diaminoethane to N-tert-butoxycarbonyl-4-aminophenylethylamine in the presence of sodium borohydride to obtain N-tert-Butoxycarbonyl-N-[(1'R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine", "Removal of the protecting group with hydrochloric acid and sodium hydroxide to obtain the desired compound" ] } | |
CAS番号 |
223673-36-7 |
分子式 |
C₂₁H₂₈N₂O₃ |
分子量 |
356.46 |
同義語 |
[2-(4-Aminophenyl)ethyl][(2R)-2-hydroxy-2-phenylethyl]carbamic Acid 1,1-Dimethylethyl Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



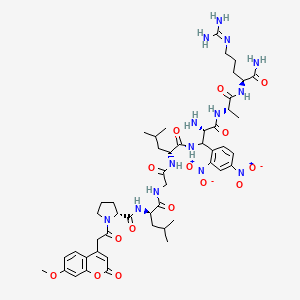
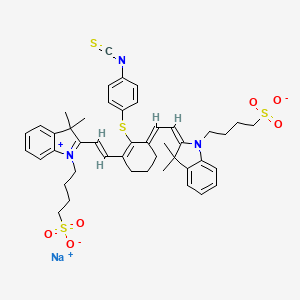

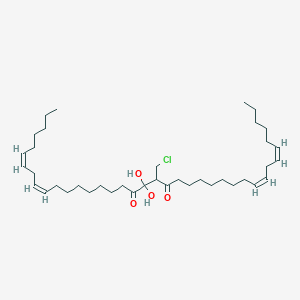


![(1R,2S)-2-[(1,3-Dioxoisoindol-2-yl)methyl]-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B1146965.png)
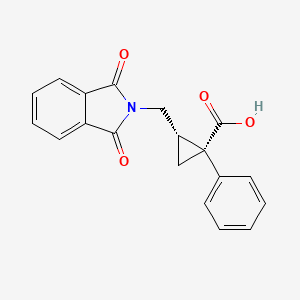
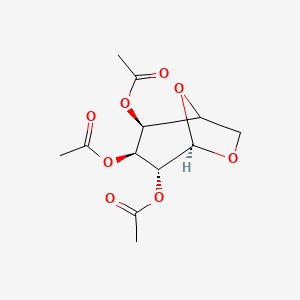
![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)
